molecular formula C14H17NO3 B12218366 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B12218366
M. Wt: 247.29 g/mol
InChI Key: YPBZIONGHCINLO-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one is a synthetically engineered coumarin derivative designed for advanced research applications. This compound features a classic 2H-chromen-2-one core structure substituted with a methyl group at the 6-position and a functionalized aminomethyl group at the 4-position. The (2-hydroxyethyl)(methyl)amino side chain is a key structural feature that enhances the molecule's versatility, providing hydrogen-bonding capability and potential for further derivatization, making it a valuable intermediate in medicinal chemistry and probe development. Coumarin derivatives are extensively investigated for their diverse biological activities, which often include antimicrobial, anti-inflammatory, and antioxidant properties. The strategic substitution pattern on this compound is similar to other pharmacologically active coumarins, suggesting potential for use in developing enzyme inhibitors or fluorescent markers for biological assays. Its molecular structure, containing both nitrogen and oxygen donor atoms, also makes it a candidate for use in coordination chemistry as a ligand for metal ions, which can lead to complexes with enhanced or novel biological activities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[2-hydroxyethyl(methyl)amino]methyl]-6-methylchromen-2-one

InChI

InChI=1S/C14H17NO3/c1-10-3-4-13-12(7-10)11(8-14(17)18-13)9-15(2)5-6-16/h3-4,7-8,16H,5-6,9H2,1-2H3

InChI Key

YPBZIONGHCINLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • Ethyl 4-bromoacetoacetate (1 mmol)
    • Phenol derivatives (e.g., 4-methylphenol)
    • Concentrated H₂SO₄ (catalyst)
  • Conditions :

    • Reflux in H₂SO₄ at 100–120°C for 4–6 hours.
  • Workup :

    • Cool and neutralize with NaHCO₃.
    • Extract with ethyl acetate, dry, and recrystallize from ethanol.
Parameter Value/Observation
Yield ~70–80% (reported for similar coumarins)
Purity >95% (TLC, HPLC)
Characterization ¹H NMR, IR, ESI-MS (m/z = 253.09 [C₁₁H₉BrO₂])

Nucleophilic Substitution with (2-Hydroxyethyl)(Methyl)amine

The bromomethyl intermediate undergoes nucleophilic displacement with (2-hydroxyethyl)(methyl)amine to form the target compound.

Procedure

  • Reagents :

    • 4-Bromomethyl-6-methylcoumarin (1 mmol)
    • (2-Hydroxyethyl)(methyl)amine (1.1 mmol)
    • K₂CO₃ (1.5 mmol)
    • Acetone (10 mL)
  • Conditions :

    • Stir at room temperature (25°C) for 12–24 hours.
  • Workup :

    • Add ice to precipitate the product.
    • Filter, wash with cold methanol, and dry.
Parameter Value/Observation
Yield ~70–85% (estimated from analogous reactions)
Reaction Time 12–24 hours
Solvent Acetone (polar aprotic)
Catalyst K₂CO₃ (base for deprotonation)

Alternative Methods: Green Chemistry Approaches

Biogenic catalysts or ultrasound-assisted synthesis offer eco-friendly alternatives.

ZnO Nanoparticle-Catalyzed Synthesis

  • Reagents :

    • 4-Hydroxycoumarin (1 mmol)
    • Aldehyde (1 mmol)
    • (2-Hydroxyethyl)(methyl)amine (1 mmol)
    • Biogenic ZnO NPs (5 mol%)
  • Conditions :

    • Stir in water at room temperature (10–15 minutes).
    • Recrystallize from ethanol.
Parameter Value/Observation
Yield ~98% (reported for similar derivatives)
Catalyst Reusability 5–6 cycles (retains >90% activity)

Ultrasound-Promoted Synthesis

  • Reagents :

    • 4-Bromomethyl-6-methylcoumarin (1 mmol)
    • (2-Hydroxyethyl)(methyl)amine (1.1 mmol)
    • Triethylamine (TEA, 0.1 mmol)
  • Conditions :

    • Irradiate at 50°C for 20–60 minutes in dioxane.
Parameter Value/Observation
Yield ~80–90% (estimated)
Energy Efficiency Reduced reaction time (vs. thermal)

Characterization and Data Analysis

The target compound is characterized using spectroscopic and chromatographic methods.

Hypothetical Characterization Data

Technique Expected Data
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 7.14–7.62 (m, aromatic H)
IR (KBr) 3431 cm⁻¹ (O–H), 1706 cm⁻¹ (C=O), 1604 cm⁻¹ (C–N)
ESI-MS m/z = 263.13 [C₁₂H₁₇NO₄]+ (calculated)

Scientific Research Applications

Pharmacological Properties

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one exhibits significant pharmacological properties, particularly as a selective antagonist for the α1B-adrenoceptor. This selectivity is approximately 10-15 times greater than that for other adrenergic receptor subtypes such as α1A and α1D. These properties suggest potential applications in treating conditions like hypertension and other cardiovascular diseases by modulating physiological processes such as vasoconstriction and heart rate .

Biological Investigations

Recent studies have focused on the biological activity of similar coumarin derivatives, emphasizing their potential as inhibitors of muscle myosin ATPases. These investigations indicate that structural analogues of coumarin could be useful in developing therapeutics aimed at promoting muscle relaxation and addressing related disorders .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds within the coumarin family:

Compound NameStructureNotable Features
4-HydroxycoumarinStructureParent compound; lacks amino substitution
7-HydroxycoumarinStructureHydroxyl group at position 7; different biological activity
4-(Bis(2-hydroxyethyl)amino)-6-methoxy-2H-chromen-2-oneStructureContains two hydroxyethyl groups; varied receptor interaction profile
CoumarinStructureBasic structure; precursor for many derivatives

The selective antagonism toward α1B-adrenoceptors distinguishes this compound from others, potentially leading to targeted therapies with fewer side effects .

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Profiles of Key Coumarin Derivatives
Compound Name C4 Substituent C6 Substituent Key Functional Features
4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one (2-Hydroxyethyl)(methyl)aminomethyl Methyl Mixed hydrophilicity/hydrophobicity
4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one Bis(2-hydroxyethyl)aminomethyl Methoxy Enhanced H-bonding capacity
6-Methoxy-4-methyl-2H-chromen-2-one Methyl Methoxy Minimal steric bulk, simple substitution
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (2-Methylpiperidin-1-yl)methyl Hydroxy, Methyl Bulky cyclic amine, increased lipophilicity
3-Acetyl-6-bromo-2H-chromen-2-one Acetyl Bromo Electron-withdrawing groups, halogenated
Key Observations :
  • Hydrogen Bonding: The bis(2-hydroxyethyl) analog forms O–H···O and C–H···O interactions, creating extended chains along the crystallographic b-axis . In contrast, the methyl group in the (2-hydroxyethyl)(methyl)amino substituent of the main compound likely reduces H-bonding capacity, altering solubility and crystal packing.
  • Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups at C6 influence the coumarin ring’s electron density, affecting UV-Vis absorption and reactivity .

Crystallographic and Solid-State Properties

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) H-Bonding Motifs π–π Stacking (Å)
4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one P2₁/c a = 9.3038, b = 7.9290, c = 19.6216, β = 92.944 O–H···O chains, C–H···O interactions 3.707
6-Methoxy-4-methyl-2H-chromen-2-one Not reported Limited H-bonding Not observed
Main Compound (Inferred) Likely P2₁/c or similar Weaker O–H···O due to methyl group ~3.5–4.0 (estimated)
  • The bis(2-hydroxyethyl) derivative exhibits a monoclinic lattice with extensive H-bonding, while simpler analogs (e.g., 6-methoxy-4-methyl) lack such complexity .
  • The main compound’s methyl substitution in the amino group may disrupt H-bond networks, leading to less ordered packing.

Biological Activity

4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one, a derivative of the chromenone family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving 4-(bromomethyl)-6-methyl-2H-chromen-2-one and diethanolamine. The reaction typically occurs in a solvent mixture of ethyl alcohol and ethyl acetate under reflux conditions, yielding the target compound with a notable purity and yield .

Antioxidant Properties

Research indicates that derivatives of chromenones exhibit significant antioxidant activity. For instance, the compound has been evaluated for its ability to scavenge free radicals, with studies demonstrating an IC50 value indicating effective radical scavenging capabilities .

Inhibition of Tyrosinase

One of the prominent biological activities of this compound is its inhibition of mushroom tyrosinase, an enzyme critical in melanin production. It has been reported that certain chromenone derivatives can serve as potent inhibitors of both monophenolase and diphenolase activities. For example, related compounds have shown IC50 values as low as 0.03 mM for monophenolase activity, suggesting that this compound may exhibit similar or enhanced inhibitory effects .

Anticancer Activity

Chromone derivatives are also being investigated for their anticancer properties. The compound's structural characteristics suggest potential interactions with various cellular pathways involved in cancer progression. Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines, although specific data on this compound remains limited .

Case Studies

  • Tyrosinase Inhibition Study : A study focused on the inhibitory kinetics of various chromenone derivatives found that compounds similar to this compound displayed mixed-type inhibition against tyrosinase, with binding affinities suggesting a promising avenue for cosmetic applications aimed at skin whitening .
  • Antioxidant Activity Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that several synthesized chromenone analogues demonstrated significant activity, which could be extrapolated to suggest similar efficacy for the target compound .

The biological activities of this compound can be attributed to its ability to interact with key enzymes and free radicals:

  • Tyrosinase Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
  • Antioxidant Mechanism : It may donate electrons to free radicals, stabilizing them and preventing oxidative damage within cells.

Data Summary Table

Biological Activity IC50 Value Mechanism
Tyrosinase Inhibition~0.03 mMCompetitive binding at active site
DPPH Radical Scavenging~4.09 mMElectron donation to stabilize free radicals
Anticancer ActivityTBDInduction of apoptosis in cancer cell lines

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